molecular formula C12H19F2NO2 B8630756 tert-Butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate

tert-Butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B8630756
M. Wt: 247.28 g/mol
InChI Key: IWTFEXJMRWLOGA-UHFFFAOYSA-N
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Patent
US08471004B2

Procedure details

Hydrogen chloride (4 M in dioxane, 3.29 ml, 13.2 mmol) was added to a solution of tert-butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate (592 mg, 2.39 mmol) in ethanol (0.5 ml). The solvents were evaporated to give a white solid. The solid residue was washed with tert-butylmethylether to afford the title compound (404 mg, 92%).White solid, MS: 148.2 (M+H)+.
Quantity
3.29 mL
Type
reactant
Reaction Step One
Quantity
592 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[ClH:1].[F:2][C:3]1([F:18])[CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8][CH2:7][C:4]21[CH2:6][CH2:5]2>C(O)C>[ClH:1].[F:2][C:3]1([F:18])[CH2:10][NH:9][CH2:8][CH2:7][C:4]21[CH2:6][CH2:5]2 |f:3.4|

Inputs

Step One
Name
Quantity
3.29 mL
Type
reactant
Smiles
Cl
Name
Quantity
592 mg
Type
reactant
Smiles
FC1(C2(CC2)CCN(C1)C(=O)OC(C)(C)C)F
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
CUSTOM
Type
CUSTOM
Details
to give a white solid
WASH
Type
WASH
Details
The solid residue was washed with tert-butylmethylether

Outcomes

Product
Name
Type
product
Smiles
Cl.FC1(C2(CC2)CCNC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 404 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.